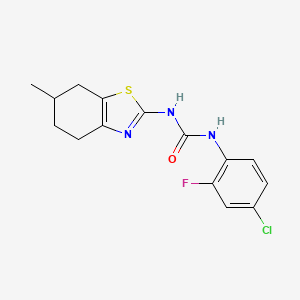

N-(4-chloro-2-fluorophenyl)-N'-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related urea derivatives often involves the condensation of specific amines with substituted phenyl isocyanates under mild conditions. Such processes have been utilized to create compounds with varying substituents, showcasing the versatility of urea synthesis techniques (Pejchal, Štěpánková, & Drabina, 2011). These methods can be adapted for the synthesis of N-(4-chloro-2-fluorophenyl)-N'-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea, taking into account the specific functional groups and the need for controlled conditions to ensure the desired product.

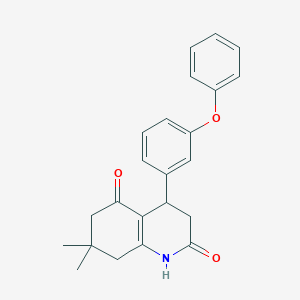

Molecular Structure Analysis

Molecular structure analysis of urea derivatives, including the use of 1H, 13C, and 19F NMR spectroscopy, has been instrumental in confirming the structures of synthesized compounds. Optical activities and elemental analyses further support structural determinations (Pejchal, Štěpánková, & Drabina, 2011). For N-(4-chloro-2-fluorophenyl)-N'-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea, similar analytical techniques would likely be employed to elucidate its molecular framework, focusing on the unique aspects of its benzothiazole and urea components.

Chemical Reactions and Properties

Urea derivatives participate in various chemical reactions, exhibiting a range of biological activities. Some have been shown to possess excellent inhibition activity against enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential utility in biological and pharmaceutical applications (Pejchal, Štěpánková, & Drabina, 2011). The reactivity of N-(4-chloro-2-fluorophenyl)-N'-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea with various agents and under different conditions would need to be studied to fully understand its chemical properties.

Wissenschaftliche Forschungsanwendungen

Antitumor Activities

- Fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related to the compound , have been synthesized and found to be potently cytotoxic in vitro against sensitive human breast cell lines. These compounds exhibit biphasic dose-response relationships characteristic of the benzothiazole series against sensitive cell lines. One of the compounds, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, showed broad spectrum antitumor activity and is the focus of pharmaceutical and preclinical development (Hutchinson et al., 2001).

Synthesis and Chemical Properties

- Lithiation of various N′-aryl-N,N-dimethylureas, including N′-(4-chlorophenyl)- and N′-(4-fluorophenyl)-N,N-dimethylureas, takes different courses depending on the substituent in the aryl ring. These reactions lead to the formation of 2-substituted derivatives in very good yields, demonstrating the influence of substituents on the site of lithiation and subsequent chemical reactions (Smith et al., 1999).

Enzyme Inhibition and Anticancer Investigations

- Several urea derivatives, including ones structurally related to the compound , were synthesized and tested for their inhibitory effects on enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase. Additionally, their effects on a prostate cancer cell line were observed, with one of the new compounds showing in vitro anticancer activity (Mustafa et al., 2014).

PI3K Inhibitors and Anticancer Agents

- A series of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives were synthesized as PI3K and mTOR dual inhibitors. These compounds showed potent antiproliferative activity against various cell lines, and their acute oral toxicity was significantly reduced, suggesting their potential as anticancer agents with low toxicity (Xie et al., 2015).

Eigenschaften

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFN3OS/c1-8-2-4-12-13(6-8)22-15(19-12)20-14(21)18-11-5-3-9(16)7-10(11)17/h3,5,7-8H,2,4,6H2,1H3,(H2,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNOAPGQUXPQLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)NC3=C(C=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[3-(sec-butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4558797.png)

![4-bromo-5-ethyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4558809.png)

![ethyl 4-(1-oxo-3-thioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoate](/img/structure/B4558824.png)

![N-(2-methoxyethyl)-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4558828.png)

![N-[3-(1-azepanyl)propyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4558829.png)

![3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4558849.png)

![2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B4558856.png)

![6-(4-methoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4558862.png)

![{1-[3-(methylthio)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4558884.png)

![methyl 3-{[(4-bromophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4558888.png)